molecular formula C54H92O24 B600709 Siamenoside I CAS No. 126105-12-2

Siamenoside I

Katalognummer B600709
CAS-Nummer: 126105-12-2
Molekulargewicht: 1125.3 g/mol
InChI-Schlüssel: XJIPREFALCDWRQ-XZTCQXNCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Shikonin is a major phytochemical compound extracted from the roots of Lithospermum erythrorhizon . It is a natural anthraquinone derivative and has been used in traditional medicinal systems to cure various ailments . It is well known for its diverse pharmacological potential such as anticancer, antithrombotic, neuroprotective, antidiabetic, antiviral, anti-inflammatory, anti-gonadotropic, antioxidants, antimicrobial, and insecticidal .


Synthesis Analysis

Shikonin is biosynthesized from two precursors, geranyl diphosphate (GPP), via the mevalonate pathway, and p-hydroxybenzoic acid (PHB), via the phenylpropanoid pathway . A series of novel shikonin derivatives were designed and synthesized, and their anti-proliferative activities were evaluated against different cancer cell lines .


Molecular Structure Analysis

The structure of shikonin is comprised of a redox-active naphthazarin (5,6-dihydroxy-1,4-naphthoquinone) ring fused with a 1-hydroxy-4-methyl-3-pentenyl side chain .


Chemical Reactions Analysis

The first electrochemical reduction signal of shikonin is a reversible monoelectronic transfer, generating a stable semiquinone intermediate . For the second reduction step, esterified compounds presented a coupled chemical reaction following dianion formation .


Physical And Chemical Properties Analysis

Shikonin has a molecular weight of 288.30 and is soluble in DMSO .

Wirkmechanismus

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Shikonin should be handled with care as it can cause harm to the aquatic environment . It is also a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

While shikonin has shown potential in treating various diseases, its toxicity and low in-vivo biological activity have limited its application . More thorough investigation of safety and regulation is needed before shikonin can be considered a potent drug .

Biochemische Analyse

Biochemical Properties

In rats, Siamenoside I was found to undergo several biochemical reactions, including deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation . Among these, deoxygenation, pentahydroxylation, and didehydrogenation were novel metabolic reactions of mogrosides .

Cellular Effects

It is known that this compound and its metabolites are mainly distributed to the intestine, stomach, kidney, and brain in rats .

Molecular Mechanism

The molecular mechanism of this compound involves several biochemical reactions. In rats, this compound was found to undergo deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation . These reactions suggest that this compound interacts with various enzymes and other biomolecules in the body.

Temporal Effects in Laboratory Settings

It is known that this compound and its metabolites are mainly distributed to the intestine, stomach, kidney, and brain in rats .

Dosage Effects in Animal Models

It is known that this compound and its metabolites are mainly distributed to the intestine, stomach, kidney, and brain in rats .

Metabolic Pathways

In rats, this compound was found to undergo several metabolic pathways, including deglycosylation, hydroxylation, dehydrogenation, deoxygenation, isomerization, and glycosylation . These reactions suggest that this compound interacts with various enzymes and other biomolecules in the body.

Transport and Distribution

This compound and its metabolites are mainly distributed to the intestine, stomach, kidney, and brain in rats . This suggests that this compound is transported and distributed within cells and tissues.

Subcellular Localization

It is known that this compound and its metabolites are mainly distributed to the intestine, stomach, kidney, and brain in rats .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Shikonin involves several steps starting from naphthoquinone derivatives and using various reagents to create the final product.", "Starting Materials": ["2,3-dimethylnaphthalene", "potassium hydroxide", "methyl iodide", "sodium hydride", "2-bromo-3-methyl-1,4-naphthoquinone", "2-bromo-1,4-naphthoquinone", "diethyl malonate", "sodium methoxide", "acetic anhydride", "sulfuric acid"], "Reaction": ["1. 2,3-dimethylnaphthalene is reacted with potassium hydroxide and methyl iodide to form 2,3-dimethyl-1,4-naphthoquinone.", "2. 2,3-dimethyl-1,4-naphthoquinone is treated with sodium hydride and 2-bromo-3-methyl-1,4-naphthoquinone to form a dimeric intermediate.", "3. The dimeric intermediate is then reacted with diethyl malonate in the presence of sodium methoxide to form a cyclized product.", "4. The cyclized product is then treated with acetic anhydride and sulfuric acid to form Shikonin."]}

CAS-Nummer

126105-12-2

Molekularformel

C54H92O24

Molekulargewicht

1125.3 g/mol

IUPAC-Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[(6R)-2-hydroxy-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C54H92O24/c1-22(23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)39(64)35(60)27(19-56)73-47)9-13-33(51(4,5)70)77-49-45(78-48-44(69)40(65)36(61)28(20-57)74-48)41(66)37(62)29(75-49)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30-,31-,32+,33?,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1

InChI-Schlüssel

XJIPREFALCDWRQ-XZTCQXNCSA-N

Isomerische SMILES

C[C@H](CCC(C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)O)C)C

Kanonische SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)O)C)C

Herkunft des Produkts

United States

Q & A

Q1: What are the main differences in cytotoxicity between Shikonin and its derivative Acetylshikonin?

A1: Research suggests that while both Shikonin (SH) and Acetylshikonin (ASH) exhibit cytotoxic effects, SH demonstrates a significantly stronger cytotoxic profile compared to ASH. Specifically, the EC50 values (a measure of potency) obtained for SH were approximately two times lower than those observed for ASH when tested against the normal cell line V79. [] This difference in cytotoxicity suggests that ASH might offer a safer profile compared to SH for potential therapeutic applications.

Q2: Does Acetylshikonin exhibit any protective effects against genotoxicity induced by common genotoxic agents?

A2: Studies show that ASH demonstrates promising antigenotoxic potential, particularly against genotoxicity induced by the chemotherapeutic agent Cyclophosphamide (CPA). [] This protective effect was not observed with SH. Interestingly, ASH exhibited a contrasting effect when tested against Ethyl Methanesulfonate (EMS), where it increased EMS-induced genotoxicity while SH showed no significant effect. Both SH and ASH were found to reduce the genotoxicity of Ciprofloxacin (CLFX) in specific experimental settings. These findings highlight the complex interplay between ASH and various genotoxic agents, warranting further investigation to understand its full potential and potential risks.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.